molecular formula C22H19F3N2O3S2 B2414850 3-(3,4-dimethoxyphenyl)-2-((3-(trifluoromethyl)benzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one CAS No. 877656-36-5

3-(3,4-dimethoxyphenyl)-2-((3-(trifluoromethyl)benzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2414850
CAS No.: 877656-36-5
M. Wt: 480.52
InChI Key: XHFCEFMLTJDMAF-UHFFFAOYSA-N
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Description

3-(3,4-dimethoxyphenyl)-2-((3-(trifluoromethyl)benzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C22H19F3N2O3S2 and its molecular weight is 480.52. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Anti-HIV Activity

The development of derivatives of pyrimidin-4(3H)-one, like the one , has been an area of interest for their potential in treating viral infections. For instance, research on similar compounds has demonstrated virus-inhibiting properties against human immunodeficiency virus (HIV), highlighting the potential of these derivatives in antiviral therapies (Novikov, Ozerov, Sim, & Buckheit, 2004).

Anti-Angiogenic and Vascular Targeting

Studies have shown that certain thieno[2,3-d]pyrimidin-4(3H)-ones possess significant anti-angiogenic and vascular-disrupting activities, making them promising candidates for anticancer drug development. The emphasis on varying the substituents to enhance cytotoxicity against cancer cells underlines the versatility and potential of these compounds in oncology (Gold, Köhler, Lanzloth, Andronache, Anant, Dandawate, Biersack, & Schobert, 2020).

Heterocyclic Chemistry

The compound falls within the scope of heterocyclic chemistry, where its structure serves as a backbone for synthesizing novel heterocycles with potential biological activities. This includes the exploration of different synthetic routes and the impact of various substituents on the compound's properties and activity profiles (Hassneen & Abdallah, 2003).

Properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19F3N2O3S2/c1-29-17-7-6-15(11-18(17)30-2)27-20(28)19-16(8-9-31-19)26-21(27)32-12-13-4-3-5-14(10-13)22(23,24)25/h3-7,10-11H,8-9,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHFCEFMLTJDMAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2C(=O)C3=C(CCS3)N=C2SCC4=CC(=CC=C4)C(F)(F)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19F3N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.